5-amino-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-1-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)-1H-PYRAZOL-4-YL CYANIDE is a complex organic compound that features a unique structure combining multiple heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)-1H-PYRAZOL-4-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5H-[1,2,4]triazino[5,6-b]indole derivatives with appropriate pyrazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide or dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing yields and reducing production costs. Current methods involve batch processing with careful control of reaction parameters to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-AMINO-1-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)-1H-PYRAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
5-AMINO-1-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)-1H-PYRAZOL-4-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-AMINO-1-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)-1H-PYRAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to active sites or as a receptor modulator by interacting with receptor proteins. The pathways involved often include inhibition of cell proliferation, induction of apoptosis, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIOL: Known for its antimalarial and antidepressant activities.
INDOLO[2,3-B]QUINOXALINE: Important DNA intercalating agent with antiviral and cytotoxic activity.
Uniqueness
5-AMINO-1-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)-1H-PYRAZOL-4-YL CYANIDE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H8N8 |
---|---|
Molecular Weight |
276.26 g/mol |
IUPAC Name |
5-amino-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H8N8/c14-5-7-6-16-21(11(7)15)13-18-12-10(19-20-13)8-3-1-2-4-9(8)17-12/h1-4,6H,15H2,(H,17,18,20) |
InChI Key |
NIBMJUNTAXKYQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N4C(=C(C=N4)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.